molecular formula C7H10N2OS B13155812 3-Amino-1-(1,3-thiazol-2-yl)butan-2-one

3-Amino-1-(1,3-thiazol-2-yl)butan-2-one

Cat. No.: B13155812
M. Wt: 170.23 g/mol
InChI Key: BGSAORGRNCOZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1,3-thiazol-2-yl)butan-2-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-2-yl)butan-2-one typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-2-yl)butan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-2-yl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

3-Amino-1-(1,3-thiazol-2-yl)butan-2-one is unique due to its specific structure and the presence of both an amino group and a thiazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-2-yl)butan-2-one

InChI

InChI=1S/C7H10N2OS/c1-5(8)6(10)4-7-9-2-3-11-7/h2-3,5H,4,8H2,1H3

InChI Key

BGSAORGRNCOZOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=NC=CS1)N

Origin of Product

United States

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